

Spectroscopic Profile of 5-Methyl-2-heptanol: A Technical Guide

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Compound of Interest

Compound Name: **5-Methyl-2-heptanol**

Cat. No.: **B1584077**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral alcohol **5-Methyl-2-heptanol** ($C_8H_{18}O$, CAS No: 54630-50-1). The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for the structural elucidation, identification, and quality control of this compound in research and development settings.

Molecular Structure and Properties

5-Methyl-2-heptanol is a secondary alcohol with a branched alkyl chain. Its structure contains two chiral centers, leading to the possibility of four stereoisomers.

Property	Value
Molecular Formula	$C_8H_{18}O$
Molecular Weight	130.23 g/mol
CAS Number	54630-50-1

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted 1H and ^{13}C NMR spectral data for **5-Methyl-2-heptanol**.

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.8	m	1H	H-2
~1.7	m	1H	H-5
~1.4	m	2H	H-6
~1.2-1.3	m	4H	H-3, H-4
~1.15	d	3H	H-1
~0.85	t	3H	H-7
~0.85	d	3H	5-CH ₃

¹³C NMR Data

Chemical Shift (ppm)	Assignment
~68	C-2
~40	C-3
~35	C-5
~30	C-6
~25	C-4
~23	C-1
~19	5-CH ₃
~14	C-7

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **5-Methyl-2-heptanol** is characterized by the following key absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch
~2960-2850	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (CH ₂ , CH ₃)
~1375	Medium	C-H bend (CH ₃)
~1120	Medium	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of **5-Methyl-2-heptanol** is expected to show the following major fragments.

m/z	Relative Intensity	Assignment
130	Low	[M] ⁺ (Molecular Ion)
115	Moderate	[M - CH ₃] ⁺
87	Moderate	[M - C ₃ H ₇] ⁺
73	Moderate	[M - C ₄ H ₉] ⁺
57	High	[C ₄ H ₉] ⁺
45	High	[CH ₃ CHOH] ⁺
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **5-Methyl-2-heptanol** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ^1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **5-Methyl-2-heptanol** is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **5-Methyl-2-heptanol** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas

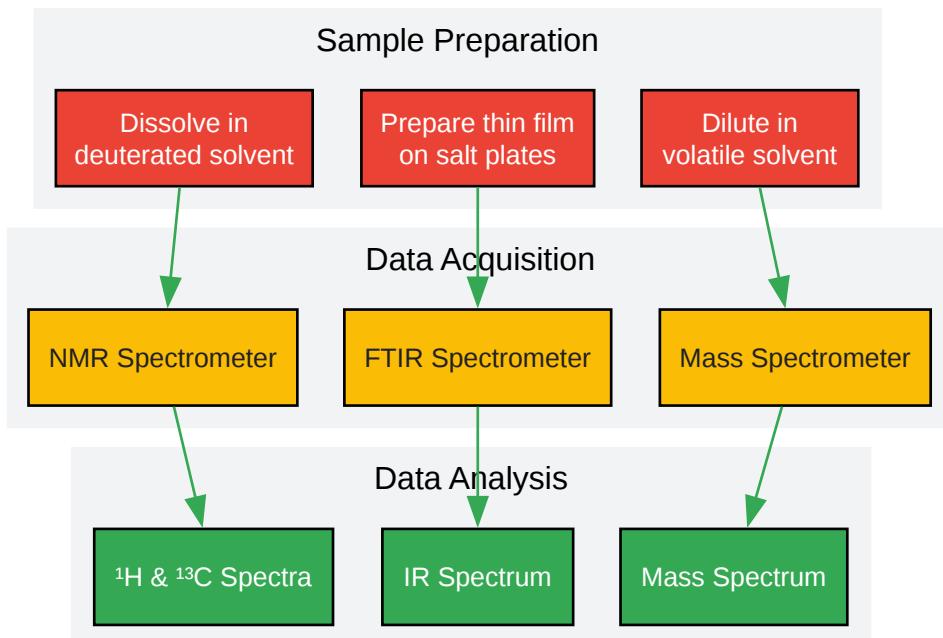
chromatography (GC-MS) interface for separation and purification.

- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight) is used.
- Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure of **5-Methyl-2-heptanol** and a general workflow for its spectroscopic analysis.

General Spectroscopic Analysis Workflow



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